Dimethyl cyanocarbonimidodithioate (also known as Dimethyl N-cyanodithioiminocarbonate) is primarily used as a building block in the synthesis of various organic compounds. Its versatility lies in its reactive functional groups, including a cyano group (C≡N), two methylthio groups (S-CH3), and an imido group (N-C=N). These groups allow it to participate in various chemical reactions, leading to the formation of complex molecules.
Studies have shown its effectiveness as a precursor in synthesizing diverse compounds, including:
Dimethyl cyanocarbonimidodithioate, with the chemical formula C4H6N2S2 and CAS Number 10191-60-3, is a compound characterized by its unique structure that includes both cyanide and dithiocarbonate functionalities. This compound is known for its reactivity and potential applications in organic synthesis, particularly as a precursor in the synthesis of pharmaceuticals such as cimetidine, which is used to treat peptic ulcers and gastroesophageal reflux disease .
The compound has been identified as an irritant and has specific safety warnings associated with its handling, including potential allergic reactions upon skin contact . Its molecular structure features two sulfur atoms, which contribute to its dithiocarbonate properties, alongside a cyanide group that imparts distinct chemical reactivity.
Furthermore, it has been involved in reactions with oxo- and amino-diazoles, leading to novel mercaptopurine and thioguanine analogues. These reactions highlight its utility in synthesizing biologically active compounds through the introduction of diverse functional groups .
The biological activity of dimethyl cyanocarbonimidodithioate is noteworthy, particularly concerning its irritant properties. It has been documented to cause dermatitis upon contact, indicating that it may pose health risks if not handled properly . Additionally, due to its structural characteristics, it may exhibit cytotoxicity or other pharmacological effects that warrant further investigation.
Research into its biological interactions is limited but suggests potential applications in medicinal chemistry due to its reactivity and ability to form derivatives that could be biologically active.
Dimethyl cyanocarbonimidodithioate can be synthesized through several methods:
These methods highlight the versatility of the compound's synthesis and its ability to participate in various organic transformations.
Dimethyl cyanocarbonimidodithioate finds applications primarily in organic synthesis and medicinal chemistry. Its role as a precursor for cimetidine underscores its importance in pharmaceutical development. Additionally, due to its reactivity, it may be utilized in the synthesis of other bioactive compounds or as an intermediate in chemical manufacturing processes.
Its unique properties also suggest potential uses in research settings, particularly in studies focused on sulfur-containing compounds and their biological implications.
Interaction studies involving dimethyl cyanocarbonimidodithioate are essential for understanding its biological effects and safety profile. Research indicates that exposure can lead to skin irritation and allergic reactions; thus, safety data sheets recommend careful handling procedures .
Further studies could explore its interactions at the molecular level with various biological targets to elucidate any therapeutic potentials or toxicological concerns.
Dimethyl cyanocarbonimidodithioate shares structural similarities with several other compounds that also contain dithiocarbamate or thiocyanate functionalities. Here are some comparable compounds:
Compound Name | Structure Features | Notable Uses |
---|---|---|
Dimethyl dithiocarbamate | Dithiocarbamate group | Used as a pesticide and herbicide |
Thiourea | Contains sulfur and nitrogen | Used in agriculture and as a chemical intermediate |
Dimethyl N-cyanodithioiminocarbonate | Similar dithiocarbamate structure | Precursor for various organic syntheses |
Uniqueness: Dimethyl cyanocarbonimidodithioate is unique due to its specific combination of dithiocarbamate and cyanide functionalities, which allows for distinct reactivity patterns not found in other similar compounds. Its application as a pharmaceutical precursor further distinguishes it from other dithiocarbamates.
Corrosive;Acute Toxic;Irritant